REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5](=O)[CH2:6][C:7]#[N:8])[CH2:4][CH2:3]1.[CH3:10][NH:11][NH2:12]>CO>[CH3:10][N:11]1[C:7]([NH2:8])=[CH:6][C:5]([C:2]2([CH3:1])[CH2:4][CH2:3]2)=[N:12]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C(CC#N)=O
|
Name
|
methylhydrazine
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is then concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
20 mL heptane, filtered
|
Type
|
CUSTOM
|
Details
|
to give product
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C=C1N)C1(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |